(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide
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Description
(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide is a useful research compound. Its molecular formula is C16H22N2O4S2 and its molecular weight is 370.48. The purity is usually 95%.
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Biological Activity
The compound (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide is a novel heteromonocyclic derivative with significant potential in pharmacology. It belongs to the benzothiazole class, which has been widely studied for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds within the benzothiazole family exhibit multiple mechanisms of action:
- Antioxidant Activity : Benzothiazole derivatives are known to scavenge free radicals, thereby reducing oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases and skin disorders where oxidative damage is prevalent .
- Antimicrobial Properties : Studies have demonstrated that benzothiazole derivatives possess antifungal and antibacterial activities. For instance, certain derivatives have shown effectiveness against dermatophytes and Candida albicans .
- Antitumor Effects : Some benzothiazole compounds have been documented to inhibit the proliferation of cancer cells, including melanoma cells. The compound's structure may enhance its ability to interfere with tumor cell growth .
- Hypotensive Action : The compound exhibits angiotensin II receptor antagonistic action, which is beneficial in treating hypertension and related cardiovascular diseases .
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Efficacy : A study evaluated a series of benzothiazole derivatives for their antioxidant properties using DPPH and FRAP assays. The compound this compound exhibited significant antioxidant activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
- Antimicrobial Activity : In vitro tests showed that the compound effectively inhibited the growth of various fungal strains, demonstrating its potential use in treating skin infections caused by dermatophytes . This supports the development of new antifungal agents derived from benzothiazole structures.
- Cardiovascular Applications : The hypotensive effects were analyzed in animal models where the compound demonstrated a reduction in blood pressure through angiotensin II receptor blockade. This positions it as a candidate for further development in cardiovascular therapeutics .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-4-6-15(19)17-16-18(9-10-22-5-2)13-8-7-12(24(3,20)21)11-14(13)23-16/h7-8,11H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSKARPGRFEBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CCOCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.